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Introduction

Amotosalen hydrochloride, a synthetic psoralen derivative, in combination with ultraviolet A
(UVA) light, provides a robust technology for the inactivation of a broad spectrum of viruses,
bacteria, protozoa, and contaminating leukocytes in blood products.[1][2] This pathogen
reduction technology, commercially known as the INTERCEPT™ Blood System, is a proactive
measure to enhance the safety of blood transfusions.[3][4] The mechanism of action involves
the intercalation of amotosalen into the nucleic acids (DNA and RNA) of pathogens.[2][5] Upon
subsequent exposure to UVA light, amotosalen forms covalent cross-links with the nucleic acid
strands, effectively blocking replication and rendering the pathogen non-infectious.[2][6] This
process has demonstrated high efficacy in inactivating a wide range of enveloped and non-
enveloped viruses, thereby reducing the risk of transfusion-transmitted infections.[1][7]

Mechanism of Action

The viral inactivation process with amotosalen and UVA light is a targeted photochemical
reaction. Amotosalen, due to its chemical structure, readily penetrates the viral envelope and
membrane to intercalate into the helical regions of DNA and RNA.[2] The subsequent
illumination with UVA light at a specific wavelength (3 J/cm?) triggers a photochemical reaction,
leading to the formation of covalent monoadducts and interstrand cross-links in the nucleic acid
chains.[2][5] This irreversible damage to the genetic material prevents the transcription and
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replication necessary for viral propagation, thus inactivating the virus without compromising the
quality of the blood product for transfusion.[2][8]

Mechanism of Amotosalen-Mediated Viral Inactivation
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Caption: Mechanism of Amotosalen-mediated viral inactivation.
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Quantitative Data on Viral Inactivation

The efficacy of amotosalen and UVA light in inactivating various viruses is typically quantified
by the Log Reduction Factor (LRF). The LRF is calculated as the logarithm of the ratio of the
initial viral titer to the viral titer after treatment. An LRF of 24.0 is generally considered a
minimum requirement for effective pathogen reduction.[1]

Table 1: Inactivation of Enveloped Viruses in Platelet
Concentrates and Plasma
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Pre- Post- Log
] Blood .
Virus . treatment treatment Reductio Referenc
. Virus Compone ) )
Family ¢ Titer (log Titer (log n Factor e(s)
n
units/mL)  unitsimL) (LRF)
Platelets in
Retrovirida  HIV-1 (cell-  35% Not
>6.2 >6.2 [7]
e free) Plasma/65 Detected
% PAS
Platelets in
Retrovirida  HIV-1 (cell-  35% Not
_ >6.1 >6.1 [7]
e associated) Plasma/65 Detected
% PAS
Platelets in
Retrovirida 35% Not
HTLV-I 4.2 4.2 [7]
e Plasma/65 Detected
% PAS
Platelets in
Retrovirida 35% Not
HTLV-II 4.6 4.6 [7]
e Plasma/65 Detected
% PAS
Platelets in
Hepadnavir 35% Not
) HBV >5.5 >55 [7]
idae Plasma/65 Detected
% PAS
Platelets in
o 35% Not
Flaviviridae HCV >4.5 >4.5 [7]
Plasma/65 Detected
% PAS
] Platelets in
West Nile
o ] 35% Not
Flaviviridae  Virus >5.5 >55 [7]
Plasma/65 Detected
(WNV)
% PAS
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Platelets in

Coronavirid 35% Not
SARS-CoV >5.8 >5.8 [719]

ae Plasma/65 Detected

% PAS
Coronavirid SARS- Not

Plasma 3.3+0.1 >3.3+0.1 [6][8]
ae CoV-2 Detected

. Platelets in

Coronavirid SARS- Not

100% 35+£0.3 >3.5+0.3 [6][10]
ae CoV-2 Detected

Plasma

Platelets in
Coronavirid SARS- 35% Not

3.2+0.1 >3.2+0.1 [6]

ae CoV-2 Plasma/65 Detected

% PAS

Platelets in
Herpesvirid 35% Not

CMV >5.9 >59 [7]

ae Plasma/65 Detected

% PAS

PAS: Platelet Additive Solution

Table 2: Inactivation of Non-Enveloped Viruses in
Platelet Concentrates
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Pre- Post- Log
. Blood .
Virus . treatment treatment Reductio Referenc
. Virus Compone ) )
Family ¢ Titer (log Titer (log n Factor e(s)
n
units/mL)  units/mL) (LRF)
Platelets in
Human
Adenovirid ) 35% Not
Adenovirus >5.2 >5.2 [7]
ae . Plasma/65 Detected
% PAS
Platelets in
Parvovirida  Parvovirus 35% Not
3.5->5.0 3.5->50 [7]
e B19 Plasma/65 Detected
% PAS
Platelets in
- Bluetongue  35% Not
Reoviridae ) 5.6-5.9 5.6-5.9 [7]
Virus Plasma/65 Detected
% PAS

Experimental Protocols

The following are generalized protocols for evaluating the viral inactivation efficacy of
amotosalen and UVA light. Specific details may vary based on the virus, blood component, and
analytical methods used.

Protocol 1: Viral Inactivation in Platelet Concentrates
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Workflow for Viral Inactivation in Platelet Concentrates
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Caption: Workflow for viral inactivation in platelet concentrates.
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Methodology:

Preparation of Platelet Concentrates: Single-donor platelet concentrates are prepared
according to standard blood banking procedures. The final product typically contains 3.0 x
101 to 6.0 x 10 platelets in approximately 300 mL of either 100% plasma or a mixture of
35% plasma and 65% platelet additive solution.[7]

Viral Spiking: A high titer of the virus of interest is added to the platelet concentrate unit.

Pre-Treatment Sampling: An aliquot of the spiked platelet concentrate is collected before the
addition of amotosalen to determine the initial viral load.

Amotosalen Addition: Amotosalen hydrochloride is added to the platelet concentrate to a
final concentration of 150 pumol/L.[7]

UVA lllumination: The platelet concentrate containing amotosalen is transferred to a UVA-
transparent container and illuminated with a controlled dose of UVA light (3 J/cm?).[2][7]

Post-Treatment Sampling: After illumination, an aliquot of the treated platelet concentrate is
collected.

Viral Titer Determination: The viral titers of the pre- and post-treatment samples are
determined using a suitable infectivity assay, such as a plaque assay or a tissue culture
infectious dose 50 (TCIDso) assay.[6][8]

Calculation of Log Reduction Factor (LRF): The LRF is calculated using the formula: LRF =
logio (pre-treatment viral titer / post-treatment viral titer).[1]

Protocol 2: Viral Inactivation in Plasma
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Workflow for Viral Inactivation in Plasma
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Caption: Workflow for viral inactivation in plasma.
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Methodology:

Preparation of Plasma: Pools of human plasma are prepared. For experimental purposes,
pools of three whole-blood-derived plasma units (630—-650 ml) can be used.[8]

Viral Spiking: The plasma unit is inoculated with a clinical isolate of the target virus.

Pre-Treatment Sampling: A sample is collected from the virus-spiked plasma after the
addition of amotosalen but before UVA illumination to serve as the pre-treatment control.[8]

Amotosalen and UVA Treatment: The plasma is treated with amotosalen and UVA light using
a system such as the INTERCEPT Blood System for Plasma.[8]

Post-Treatment Sampling: A sample is collected from the plasma unit after the completion of
the UVA illumination.

Assessment of Viral Load: Infectious titers and genomic viral load are assessed using
methods like plaque assays and real-time quantitative PCR (RT-qPCR).[8] To confirm
complete inactivation, successive passaging of the inactivated sample on permissive cell
cultures can be performed.[8]

Calculation of Log Reduction Factor (LRF): The LRF for infectious virus is calculated based
on the plaque assay results. A reduction in genomic copies can also be reported based on
gPCR data.

Conclusion

The photochemical treatment of platelet and plasma components with amotosalen and UVA
light is a highly effective method for inactivating a broad range of viruses.[1] The technology
provides a critical safety layer in transfusion medicine, reducing the risk of transmitting known
and emerging pathogens.[2][4] The robust and well-documented viral inactivation efficacy, as
demonstrated by significant log reduction factors for numerous viruses, underscores the value
of this technology for researchers, scientists, and drug development professionals working to
ensure the safety of blood products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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